![molecular formula C15H12ClN3O2 B1324340 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester CAS No. 187724-93-2](/img/structure/B1324340.png)
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester
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Overview
Description
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-yl)benzoic acid ethyl ester (4C7PBE) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the pyrrole ring system, and the ethyl ester group attached to the carboxylic acid group. 4C7PBE has been used as a model compound for studying the effects of 4-chloro-7H-pyrrolo[2,3-D]pyrimidin-6-yl (C7P) substituents on the reactivity of the pyrrole ring. 4C7PBE has also been shown to have interesting biochemical and physiological effects, and is being studied for its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Janus Kinase (JAK) Inhibitors
The compound is used in the development of Janus kinase (JAK) inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .
Treatment of Cancer
The compound has therapeutic applications in the treatment of cancer . JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib . In addition, a number of JAK inhibitors are in clinical trials, such as baricitinib, filgotinib, gandotinib .
Treatment of Inflammatory Diseases
The compound is used in the treatment of inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Development of Kinase Inhibitors
In medicinal chemistry, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These include promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
Pharmaceutical Intermediate
The compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
properties
IUPAC Name |
ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVZRPIASAWJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester |
Synthesis routes and methods
Procedure details
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